![molecular formula C11H12O2 B6268413 rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid CAS No. 13005-22-6](/img/no-structure.png)
rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is likely a cyclopropane derivative, which are often used in pharmaceuticals and as building blocks in organic synthesis .
Molecular Structure Analysis
The compound likely contains a cyclopropane ring, which is a three-membered carbon ring, along with a carboxylic acid group and a phenyl group .Chemical Reactions Analysis
Cyclopropane derivatives are known to undergo reactions such as ring-opening due to the strain in the three-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the carboxylic acid group would likely make the compound acidic .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzene", "Methyl magnesium bromide", "Ethyl diazoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Preparation of 1-phenyl-1-methylethylene\nBenzene is reacted with methyl magnesium bromide to form 1-phenyl-1-methylethylene.", "Step 2: Cyclopropanation of 1-phenyl-1-methylethylene\n1-phenyl-1-methylethylene is reacted with ethyl diazoacetate in the presence of a catalyst to form racemic mixture of 1-methyl-2-phenylcyclopropane.", "Step 3: Hydrolysis of racemic mixture of 1-methyl-2-phenylcyclopropane\nThe racemic mixture of 1-methyl-2-phenylcyclopropane is hydrolyzed using sodium hydroxide to form racemic mixture of 1-methyl-2-phenylcyclopropane-1-carboxylic acid.", "Step 4: Separation of enantiomers\nThe racemic mixture of 1-methyl-2-phenylcyclopropane-1-carboxylic acid is separated into its enantiomers using a chiral stationary phase column.", "Step 5: Conversion of enantiomers to racemic mixture\nThe separated enantiomers are converted back to racemic mixture using hydrochloric acid.", "Step 6: Neutralization and purification\nThe racemic mixture of 1-methyl-2-phenylcyclopropane-1-carboxylic acid is neutralized using sodium bicarbonate and purified using sodium chloride and sodium sulfate.", "Step 7: Crystallization\nThe purified racemic mixture of 1-methyl-2-phenylcyclopropane-1-carboxylic acid is dissolved in methanol and ethanol mixture and then crystallized to obtain rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid." ] } | |
13005-22-6 | |
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11+/m0/s1 |
InChI-Schlüssel |
UXLNWWCUHTZUTE-GXSJLCMTSA-N |
Isomerische SMILES |
C[C@]1(C[C@H]1C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC1(CC1C2=CC=CC=C2)C(=O)O |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.